molecular formula C8H8O4S B1427291 Dimethyl thiophene-3,4-dicarboxylate CAS No. 4282-35-3

Dimethyl thiophene-3,4-dicarboxylate

Cat. No.: B1427291
CAS No.: 4282-35-3
M. Wt: 200.21 g/mol
InChI Key: MEPFISOQOOJNJL-UHFFFAOYSA-N
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Description

Dimethyl thiophene-3,4-dicarboxylate is a useful reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems . It is a sulfur-containing heterocyclic building block .


Synthesis Analysis

The synthesis of this compound involves multistep synthetic routes. The dihydropyridine derivative compounds of diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB), diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF), and diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP) were synthesized using the Hantzsch reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8O4S . The InChI code is 1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

This compound is a reactant in Curtius-like rearrangement reactions . It has been reported to be formed during the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.21 . It is a solid or semi-solid or liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Dimethyl thiophene derivatives, including dimethyl thiophene-3,4-dicarboxylate, have been synthesized and analyzed for their solid-state structures. These compounds demonstrate interesting conformations and electrostatic interactions, which are key in understanding their chemical behavior (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Precursor for Synthesis of Polymers

  • This compound serves as a precursor for synthesizing benzo[1,2-b:4,5-b′]dithiophene (BDT) and Thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. These derivatives are crucial in creating donor–acceptor conjugated polymers, particularly for organic photovoltaic applications (Kadam, Patel, & Zade, 2016).

Selective Esterification Studies

  • Research has shown selective esterification of thiophene derivatives synthesized from dimethyl thiophene dicarboxylates. Such selectivity in chemical reactions is vital for developing specific chemical compounds for various applications (Zhang, Wu, Wang, Zuo, & Shen, 2014).

Amphiphilic Surfactant Development

  • Studies have explored the synthesis of thiophene amphiphilic surfactants, which are important for their potential applications in material science and biochemistry (Yi, 2006).

Metal-Organic Framework Functionalization

  • Dimethyl thiophene dicarboxylate derivatives have been used to functionalize lanthanide-based metal-organic frameworks. These frameworks exhibit unique properties like gas adsorption, sensing abilities, and magnetic characteristics, valuable in materials science (Wang et al., 2016).

Novel Synthesis Methods

  • Researchers have developed novel methods for synthesizing various thiophene derivatives, including those using dimethyl thiophene dicarboxylates. These methods contribute to the efficient production of complex organic molecules (Sahu et al., 2015).

Safety and Hazards

When handling Dimethyl thiophene-3,4-dicarboxylate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Dimethyl thiophene-3,4-dicarboxylate has potential applications in the field of organic electronics materials . It has been used in the synthesis of new rare-earth metal–organic frameworks, which show great potential to be used as an excellent bio-based packaging material in the future .

Properties

IUPAC Name

dimethyl thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPFISOQOOJNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729204
Record name Dimethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-35-3
Record name Dimethyl thiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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